![molecular formula C14H18N2O5 B14580111 (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one CAS No. 61350-24-1](/img/structure/B14580111.png)
(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: is a complex organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4,5-dimethoxy-2-nitrophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzene derivative to introduce the nitro group, followed by a series of reactions to construct the pyrrolidinone ring and attach the ethyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and methoxy substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
(5R)-5-[2-(4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
(5R)-5-[2-(4-methoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: Contains only one methoxy group, affecting its reactivity and applications.
Uniqueness: The presence of both the nitro and methoxy groups in (5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61350-24-1 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-7-9(3-4-10-5-6-14(17)15-10)11(16(18)19)8-13(12)21-2/h7-8,10H,3-6H2,1-2H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
SGMWLJJGNJNGRZ-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)CC[C@@H]2CCC(=O)N2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC2CCC(=O)N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


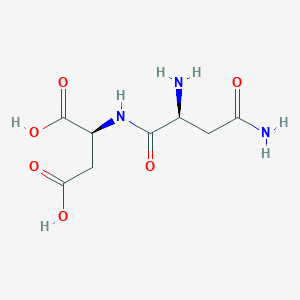
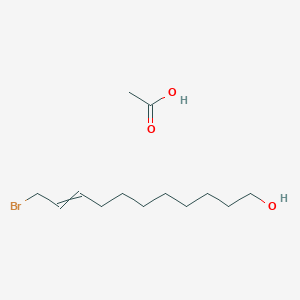
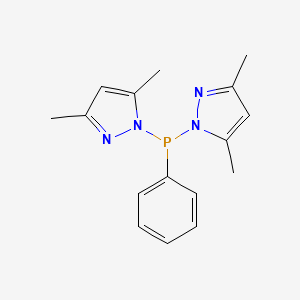
![(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione](/img/structure/B14580057.png)
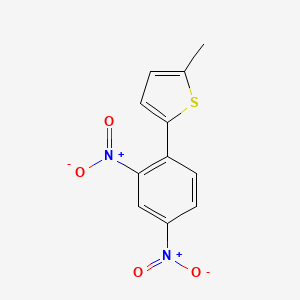
![Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-](/img/structure/B14580071.png)
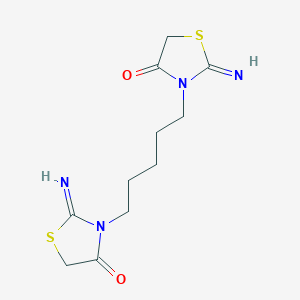
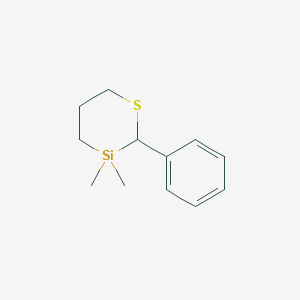
![N-[(3,4-Dichlorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14580078.png)
![3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14580081.png)
![3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14580087.png)
![4-(2-Methyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14580091.png)
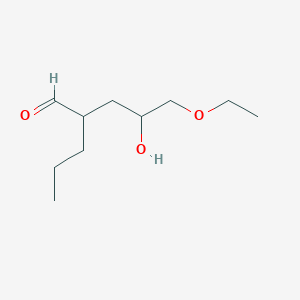
![4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14580110.png)
